

Axitinib Impurity 2 and N-Acetyl Axitinib comparison

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Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

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Comparison of Axitinib Impurities

Feature	Axitinib Impurity 2 ((Z)-Axitinib)	N-Acetyl Axitinib (Axitinib Impurity H)
Chemical Name	(Z)-Axitinib [1]	(E)-2-((1-acetyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)-N-methylbenzamide [2] [3]
CAS Number	885126-40-9 [1]	1639137-80-6 [2] [3] [4]
Molecular Formula	C22H18N4OS [1]	C24H20N4O2S [2] [3]
Molecular Weight	386.47 g/mol [1]	428.51 g/mol [2] [3]
Structural Relationship	Geometric (cis-) isomer of the parent drug [1]	N-acetylated derivative of the parent drug [2]
Origin & Significance	Likely a process-related isomer [1]	Process-related impurity and potential metabolite; used for analytical method development and validation [3]
Pharmacological Activity	Considered inactive (inferred from structure being different from active parent) [1]	Considered pharmacologically inactive [5]

Experimental Protocols for Impurity Analysis

For monitoring these impurities in Axitinib drug substance or product, you can use the following high-performance liquid chromatography (HPLC) methods.

Protocol 1: HPLC Method for Isomer Separation (Including (Z)-Axitinib)

This method is suitable for separating and quantifying the geometric isomers of Axitinib [6].

- **Analytical Technique:** High-Performance Liquid Chromatography (HPLC)
- **Column:** C18 reversed-phase column
- **Mobile Phase:** A mixture of acetonitrile and water
- **Application:** This method is designed specifically to resolve isomeric impurities, making it ideal for quantifying the level of (Z)-Axitinib in the active pharmaceutical ingredient (API).

Protocol 2: General HPLC-UV for Impurity Profiling

A standard reversed-phase HPLC method is appropriate for detecting and quantifying N-Acetyl Axitinib and other related substances [3].

- **Analytical Technique:** HPLC with UV detection
- **Column:** C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)
- **Mobile Phase:** Typically a gradient elution using a mixture of a buffer (like phosphate or acetate) and an organic solvent (like acetonitrile or methanol).
- **Flow Rate:** 1.0 mL/min
- **Detection:** UV detector at a wavelength of 230-260 nm
- **Sample Preparation:** Dissolve the Axitinib sample in a suitable solvent (e.g., the mobile phase) to a concentration of about 1 mg/mL.

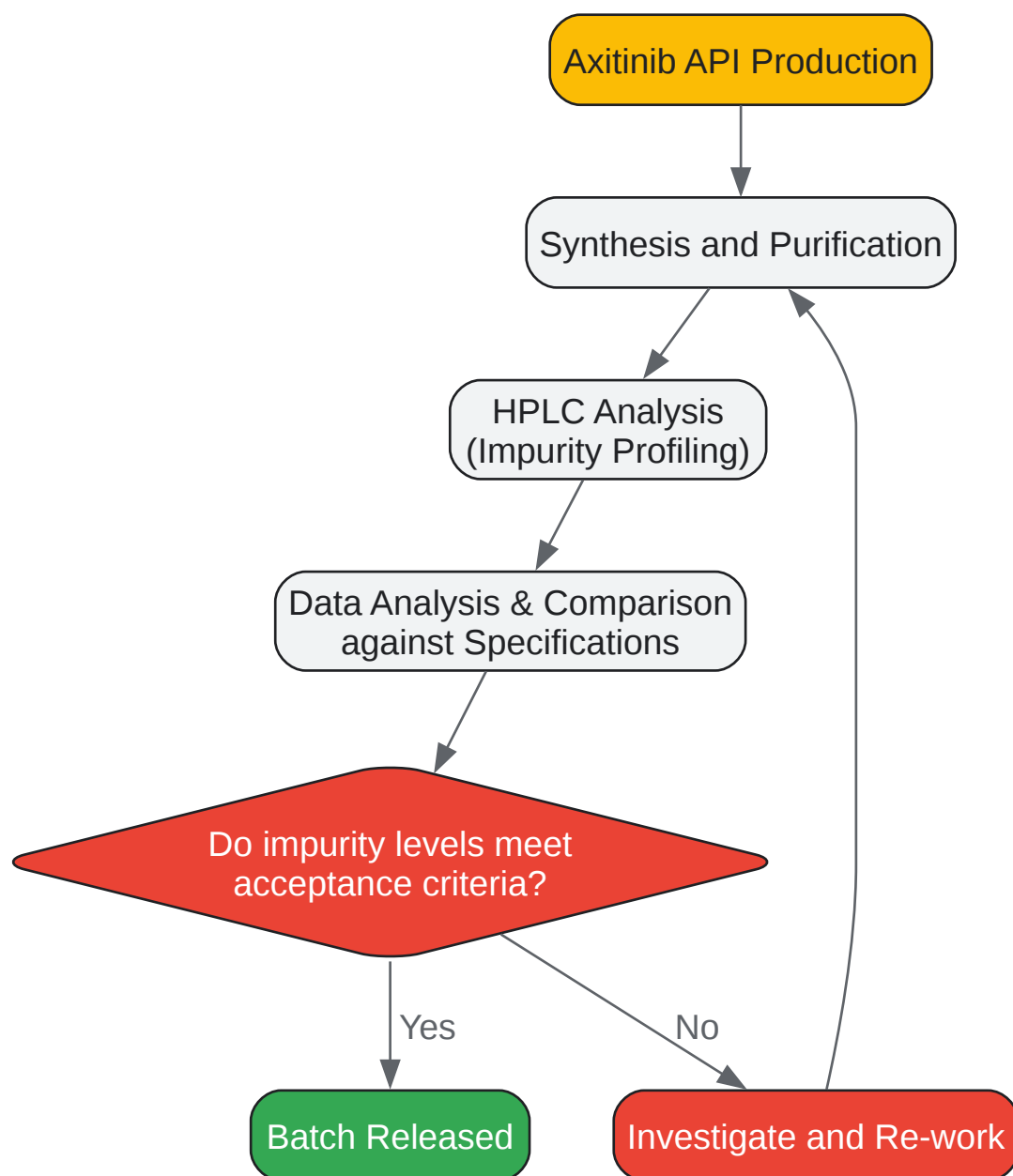
Key Implications for Drug Development

The presence and control of these two impurities have different implications:

- **Controlling (Z)-Axitinib** is primarily about ensuring the **structural integrity and stereochemical purity** of the drug substance during its synthesis [1].
- **Monitoring N-Acetyl Axitinib** is important from both a **process chemistry** perspective (as a potential synthetic intermediate or by-product) and a **metabolism** perspective, as it is a known metabolite of the drug, albeit an inactive one [5] [3].

Quality Control Workflow

The following diagram illustrates a general workflow for monitoring and controlling these impurities during drug production.



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To cite this document: Smolecule. [Axitinib Impurity 2 and N-Acetyl Axitinib comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1790298#axitinib-impurity-2-and-n-acetyl-axitinib-comparison>]

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